molecular formula C15H19N3O2 B13938306 3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane CAS No. 63990-38-5

3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B13938306
CAS No.: 63990-38-5
M. Wt: 273.33 g/mol
InChI Key: GFOAMOJEXALILA-UHFFFAOYSA-N
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Description

3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane is a complex organic compound that belongs to the family of diazabicyclo compounds. These compounds are known for their unique bicyclic structure, which imparts significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

63990-38-5

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

2-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-oxo-N-phenylacetamide

InChI

InChI=1S/C15H19N3O2/c1-17-9-12-7-8-13(10-17)18(12)15(20)14(19)16-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,16,19)

InChI Key

GFOAMOJEXALILA-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCC(C1)N2C(=O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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